4-[(Cyclopentyloxy)methyl]benzaldehyde
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Overview
Description
4-[(Cyclopentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H16O2 It consists of a benzaldehyde moiety substituted with a cyclopentyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentyloxy)methyl]benzaldehyde typically involves the following steps:
Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Attachment to Benzaldehyde: The cyclopentyloxy group is then attached to the benzaldehyde ring via a nucleophilic substitution reaction. This can be achieved by reacting 4-hydroxybenzaldehyde with the cyclopentyloxy group in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[(Cyclopentyloxy)methyl]benzoic acid.
Reduction: 4-[(Cyclopentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
4-[(Cyclopentyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]benzaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The cyclopentyloxy group can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
4-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a cyclopentyloxy group.
Uniqueness
4-[(Cyclopentyloxy)methyl]benzaldehyde is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other alkoxy-substituted benzaldehydes
Properties
IUPAC Name |
4-(cyclopentyloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-9,13H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYPSRKAHZQSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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